![molecular formula C18H20N2O5 B2763897 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide CAS No. 2094480-56-3](/img/structure/B2763897.png)
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is a derivative of pyridine and is commonly referred to as FMMP.
Mecanismo De Acción
The mechanism of action of FMMP is not fully understood. However, it has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. FMMP has also been found to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, FMMP has been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
FMMP has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. FMMP has also been found to improve cognitive function and memory in animal models. Additionally, FMMP has been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMMP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has also been found to have low toxicity and good bioavailability. However, FMMP also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, FMMP can undergo rapid metabolism, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of FMMP. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential in treating other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, future studies can focus on optimizing the synthesis method of FMMP and improving its pharmacokinetic properties.
Conclusion
In conclusion, FMMP is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. FMMP has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, FMMP has been studied for its potential in treating cancer and autoimmune diseases. Further research is needed to fully understand the mechanism of action of FMMP and its potential in various applications.
Métodos De Síntesis
FMMP can be synthesized through a multi-step process. The first step involves the synthesis of 5-methoxypyridin-3-ylmethanol, which is then reacted with 4-formyl-2-methoxyphenol to form the intermediate product. This intermediate product is then reacted with N-(tert-butoxycarbonyl)-L-proline to obtain the final product, 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide.
Aplicaciones Científicas De Investigación
FMMP has been extensively studied for its potential in various scientific research applications. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. FMMP has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, FMMP has been studied for its potential in treating cancer and autoimmune diseases.
Propiedades
IUPAC Name |
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-15-7-14(9-19-11-15)10-20-18(22)5-6-25-16-4-3-13(12-21)8-17(16)24-2/h3-4,7-9,11-12H,5-6,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFVJTBBJRPERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CNC(=O)CCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


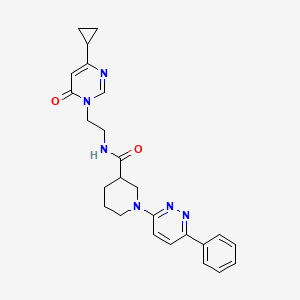
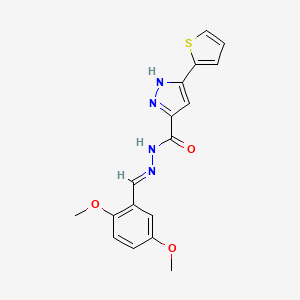
![N~1~-(3-chlorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2763821.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)
![4,6,7,8-Tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2763826.png)
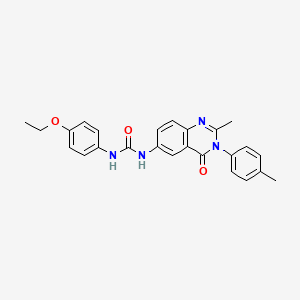
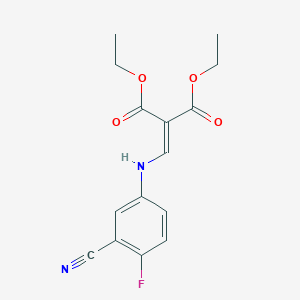
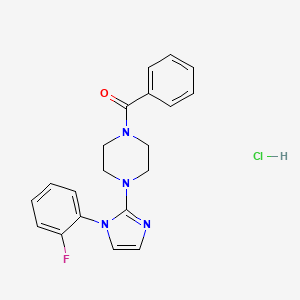
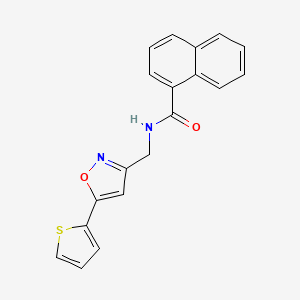
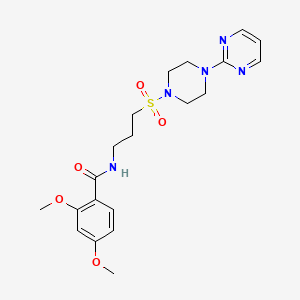
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2763834.png)

![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)